2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid
Overview
Description
2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid is a compound that features a pyrrolidine ring attached to a nicotinic acid moiety via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid typically involves the following steps:
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.
Thioether Formation: The pyrrolidine derivative is then reacted with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Nicotinic Acid Coupling: The final step involves coupling the thioether intermediate with nicotinic acid or its derivatives. This can be achieved through various coupling reactions, such as esterification or amidation, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nicotinic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and diethyl ether.
Substitution: Alkyl halides, acetonitrile, and sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of nicotinic acid.
Substitution: N-substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with neurotransmitter receptors, while the nicotinic acid moiety can modulate cellular signaling pathways. The thioether linkage may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural analog with a carbonyl group instead of the thioether linkage.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, making it more reactive.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid is unique due to its combination of a pyrrolidine ring, thioether linkage, and nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethylsulfanyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12(16)10-4-3-5-13-11(10)17-9-8-14-6-1-2-7-14/h3-5H,1-2,6-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBANTQDBCCILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCSC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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